molecular formula C19H22FN5OS B496510 ({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B496510
M. Wt: 387.5g/mol
InChI Key: WZNIAVXJRSHVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzylamine to form an intermediate, which is then reacted with 1-methyl-1H-tetrazol-5-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and tetrazolylthio groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The fluorobenzyl and tetrazolylthio groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine
  • N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine

Uniqueness

({3-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of the fluorobenzyl group, which can significantly influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H22FN5OS

Molecular Weight

387.5g/mol

IUPAC Name

N-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C19H22FN5OS/c1-25-19(22-23-24-25)27-11-3-10-21-13-16-4-2-5-18(12-16)26-14-15-6-8-17(20)9-7-15/h2,4-9,12,21H,3,10-11,13-14H2,1H3

InChI Key

WZNIAVXJRSHVOD-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

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